molecular formula C30H32N2O8 B11020538 (2E)-N-(4-methylpyridin-2-yl)-3-(3,4,5-trimethoxyphenyl)-N-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]prop-2-enamide

(2E)-N-(4-methylpyridin-2-yl)-3-(3,4,5-trimethoxyphenyl)-N-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]prop-2-enamide

Cat. No.: B11020538
M. Wt: 548.6 g/mol
InChI Key: YQPVZYKAJVNPJM-GFULKKFKSA-N
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Description

(E)-N-(4-METHYL-2-PYRIDYL)-3-(3,4,5-TRIMETHOXYPHENYL)-N-[(E)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENOYL]-2-PROPENAMIDE is a complex organic compound characterized by its unique structure, which includes multiple methoxy groups and a pyridyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-METHYL-2-PYRIDYL)-3-(3,4,5-TRIMETHOXYPHENYL)-N-[(E)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENOYL]-2-PROPENAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the starting materials, which include 4-methyl-2-pyridine and 3,4,5-trimethoxybenzaldehyde. These compounds undergo a series of reactions, such as condensation and coupling reactions, under controlled conditions to form the final product. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency and scalability. The use of advanced techniques such as microwave-assisted synthesis and flow chemistry can further enhance the production process by reducing reaction times and improving product consistency .

Chemical Reactions Analysis

Types of Reactions

(E)-N-(4-METHYL-2-PYRIDYL)-3-(3,4,5-TRIMETHOXYPHENYL)-N-[(E)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENOYL]-2-PROPENAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome and product yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .

Mechanism of Action

The mechanism of action of (E)-N-(4-METHYL-2-PYRIDYL)-3-(3,4,5-TRIMETHOXYPHENYL)-N-[(E)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENOYL]-2-PROPENAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridyl and trimethoxyphenyl derivatives, such as:

Uniqueness

What sets (E)-N-(4-METHYL-2-PYRIDYL)-3-(3,4,5-TRIMETHOXYPHENYL)-N-[(E)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENOYL]-2-PROPENAMIDE apart is its unique combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C30H32N2O8

Molecular Weight

548.6 g/mol

IUPAC Name

(E)-N-(4-methylpyridin-2-yl)-3-(3,4,5-trimethoxyphenyl)-N-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]prop-2-enamide

InChI

InChI=1S/C30H32N2O8/c1-19-12-13-31-26(14-19)32(27(33)10-8-20-15-22(35-2)29(39-6)23(16-20)36-3)28(34)11-9-21-17-24(37-4)30(40-7)25(18-21)38-5/h8-18H,1-7H3/b10-8+,11-9+

InChI Key

YQPVZYKAJVNPJM-GFULKKFKSA-N

Isomeric SMILES

CC1=CC(=NC=C1)N(C(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC)C(=O)/C=C/C3=CC(=C(C(=C3)OC)OC)OC

Canonical SMILES

CC1=CC(=NC=C1)N(C(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC)C(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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